Epilincomycin

Antibiotic Resistance Pharmacology Structure-Activity Relationship

Epilincomycin (Lincomycin EP Impurity D) is the (7S)-epimer of lincomycin, mandated by the European Pharmacopoeia for impurity profiling. Unlike generic lincomycin, only this specific stereoisomer provides accurate chromatographic resolution and quantification of Impurity D in API release and stability testing. Procure this certified reference standard to ensure your analytical methods meet EP/BP compliance and avoid invalidated results.

Molecular Formula C18H34N2O6S
Molecular Weight 406.538
CAS No. 17017-22-0
Cat. No. B601509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpilincomycin
CAS17017-22-0
Synonyms(7S)-Lincomycin;  ZINC3977950;  AKOS032945773;  (2S,4R)-N-[(1R,2S)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
Molecular FormulaC18H34N2O6S
Molecular Weight406.538
Structural Identifiers
SMILESCCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O
InChIInChI=1S/C18H34N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1
InChIKeyOJMMVQQUTAEWLP-AWPVFWJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epilincomycin (CAS 17017-22-0): A Critical Lincomycin Impurity Standard for Pharmaceutical QC


Epilincomycin, also known as 7-epilincomycin or (7S)-lincomycin, is the C-7 epimer of the lincosamide antibiotic lincomycin [1]. It is classified as an impurity of lincomycin and clindamycin, with its stereochemistry at the C-7 position confirmed as (7S), distinct from the active (7R)-lincomycin [1]. This compound is officially designated as Lincomycin EP Impurity D and Clindamycin EP Impurity D by the European Pharmacopoeia, making it a critical reference standard for analytical method validation and pharmaceutical quality control [2]. Its procurement is essential for laboratories performing impurity profiling, stability testing, and release assays for lincomycin and clindamycin active pharmaceutical ingredients (APIs) [2].

Why Epilincomycin (CAS 17017-22-0) Cannot Be Substituted by Generic Lincomycin in Analytical Workflows


Lincomycin and its active pharmaceutical ingredients are not interchangeable with Epilincomycin for analytical purposes. Lincomycin is the therapeutically active (7R)-epimer, whereas Epilincomycin is the (7S)-epimer and a recognized manufacturing impurity . Due to this stereochemical difference, Epilincomycin possesses distinct chromatographic retention times and spectral properties [1]. Substituting generic lincomycin for Epilincomycin in method development or system suitability tests would invalidate results, as it fails to represent the target impurity profile. The European Pharmacopoeia mandates the control of Epilincomycin as Impurity D, requiring a certified reference standard of the specific epimer for accurate quantification and compliance .

Quantitative Differentiation: Why Epilincomycin (CAS 17017-22-0) is the Verifiable Choice Over Analogs


Epilincomycin vs. Lincomycin: Quantified Reduction in Bactericidal Potency Due to C-7 Epimerization

The C-7 stereochemistry is a critical determinant of antibacterial potency within the lincosamide class. Epilincomycin, the (7S)-epimer, is consistently and quantifiably reported to be a less potent bactericidal agent compared to its (7R)-epimer, lincomycin . This difference is a direct consequence of the altered stereochemical configuration at the 7-position, which impacts the molecule's ability to effectively bind to the 50S ribosomal subunit and inhibit protein synthesis . The consensus across multiple reputable chemical suppliers confirms this relative potency hierarchy: (7R)-Lincomycin > (7S)-Epilincomycin . This established potency difference is foundational for its primary application as an impurity marker rather than a therapeutic agent.

Antibiotic Resistance Pharmacology Structure-Activity Relationship

Regulatory Compliance: Epilincomycin as the Designated EP Impurity D Standard for Lincomycin and Clindamycin

Epilincomycin (CAS 17017-22-0) holds an official regulatory status as Lincomycin EP Impurity D and Clindamycin EP Impurity D, as defined by the European Pharmacopoeia . This designation mandates its specific use in analytical procedures for pharmaceutical quality control. In contrast, the parent compound, lincomycin, is the active pharmaceutical ingredient (API), not an impurity standard. The use of the correct EP Impurity D reference standard is a non-negotiable requirement for method development, method validation (AMV), and quality control (QC) release testing for lincomycin and clindamycin drug substances and products [1].

Pharmaceutical Analysis Regulatory Science Method Validation

Analytical Differentiation: Validated HPLC Separation of Epilincomycin from Six Related Lincosamides

A validated reversed-phase liquid chromatography method has been developed to successfully separate Epilincomycin from a complex mixture of related substances, including the active compounds lincomycin and clindamycin, as well as other impurities like 7-epiclindamycin, clindamycin B, and lincomycin B [1]. This method demonstrates that Epilincomycin possesses unique chromatographic behavior, allowing for its resolution and quantification in the presence of its parent compounds and other process-related impurities. The ability to separate Epilincomycin from both lincomycin and clindamycin in a single analytical run is a direct and quantitative proof of its distinct physicochemical properties and a practical requirement for any impurity profiling workflow [1].

Analytical Chemistry Chromatography Impurity Profiling

Physicochemical Characterization: Defined Melting Point and Solubility Profile of Epilincomycin (HCl Salt)

For handling and method development, the physicochemical properties of Epilincomycin (as its hydrochloride salt) are well-defined. The compound is a white solid with a melting point greater than 159°C, at which it decomposes . Its solubility profile is specific, being soluble in water and methanol, which are common solvents for analytical method preparation . In contrast, while lincomycin hydrochloride shares some solubility characteristics, its specific melting point and stability profile can differ slightly, and these parameters are critical for ensuring the accurate preparation and handling of reference standard solutions in a regulated laboratory environment . This level of characterization is a prerequisite for its use as a reliable reference material.

Preformulation Material Science Reference Standard Characterization

Validated Application Scenarios for Epilincomycin (CAS 17017-22-0) in Research and Industry


Pharmaceutical Quality Control (QC) Release Testing

Pharmaceutical manufacturers producing lincomycin or clindamycin APIs or finished drug products use Epilincomycin as a reference standard to quantify the level of Impurity D. This ensures that the batch meets the acceptance criteria defined in the European Pharmacopoeia before it is released to the market. The validated HPLC method capable of separating Epilincomycin from the API and other related substances is a core component of this workflow [1].

Analytical Method Development and Validation (AMV)

Analytical chemists developing new or improved HPLC or LC-MS methods for lincosamide antibiotics use Epilincomycin to demonstrate the method's specificity and selectivity. By proving the method can resolve the Epilincomycin peak from lincomycin, clindamycin, and other impurities, the method is validated for its intended use in impurity profiling [1].

Stability and Forced Degradation Studies

In studies designed to understand the degradation pathways of lincomycin or clindamycin, Epilincomycin serves as a key marker. Researchers use it to identify and quantify whether epimerization at the C-7 position is a significant degradation pathway under various stress conditions (e.g., heat, light, pH). Its presence as a degradation product can be monitored using established LC-MS methods [2].

Reference Standard for Pharmacological Structure-Activity Relationship (SAR) Studies

Researchers investigating the molecular basis of lincosamide antibiotic action use Epilincomycin as a comparator compound. Its established status as a 'less potent bactericidal' than (7R)-lincomycin makes it a valuable tool for probing the steric and electronic requirements of the ribosomal binding pocket . This allows for a direct comparison of how a single stereochemical inversion at C-7 impacts biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epilincomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.